molecular formula C20H23N5 B12244592 2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole

2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12244592
M. Wt: 333.4 g/mol
InChI Key: DICXMYQJKKVYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzyl group with a pyrrolo[3,2-d]pyrimidine core, making it a promising candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit protein kinases involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a benzyl group with a pyrrolo[3,2-d]pyrimidine core sets it apart from other similar compounds .

Properties

Molecular Formula

C20H23N5

Molecular Weight

333.4 g/mol

IUPAC Name

4-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C20H23N5/c1-14-7-18-19(23-14)20(22-13-21-18)25-11-16-9-24(10-17(16)12-25)8-15-5-3-2-4-6-15/h2-7,13,16-17,23H,8-12H2,1H3

InChI Key

DICXMYQJKKVYEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CC4CN(CC4C3)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.